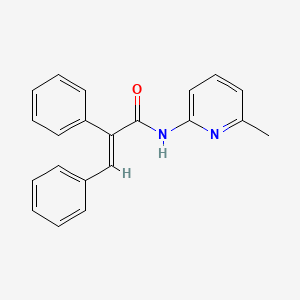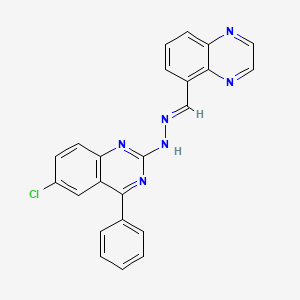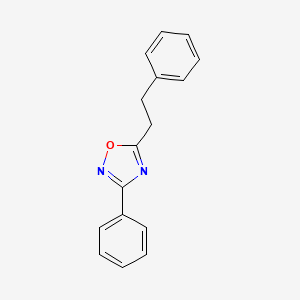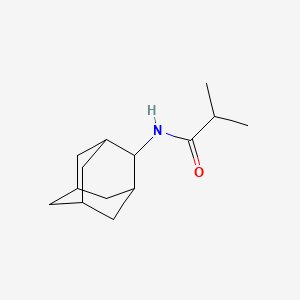
N-(6-methyl-2-pyridinyl)-2,3-diphenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-methyl-2-pyridinyl)-2,3-diphenylacrylamide, also known as MPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPD is a synthetic compound that was first synthesized in the early 2000s and has since been studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of N-(6-methyl-2-pyridinyl)-2,3-diphenylacrylamide is not fully understood. However, it is thought to act by modulating the activity of certain ion channels in the brain, which can affect neuronal activity. This compound has also been shown to inhibit the growth of certain cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In the brain, this compound has been shown to modulate the activity of certain ion channels, which can affect neuronal activity. This compound has also been shown to inhibit the growth of certain cancer cells by inducing apoptosis. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(6-methyl-2-pyridinyl)-2,3-diphenylacrylamide in laboratory experiments is its relatively straightforward synthesis method. This compound is also stable and can be stored for extended periods of time. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(6-methyl-2-pyridinyl)-2,3-diphenylacrylamide. One area of research is in the development of new drugs based on this compound for the treatment of neurological disorders and cancer. Another area of research is in the development of new synthetic methods for the production of this compound and related compounds. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
The synthesis of N-(6-methyl-2-pyridinyl)-2,3-diphenylacrylamide involves the reaction of 6-methyl-2-pyridinamine with 2,3-diphenylacryloyl chloride in the presence of a base such as triethylamine. The resulting product is purified using column chromatography to obtain pure this compound. The synthesis of this compound is relatively straightforward and can be carried out using standard laboratory equipment.
Aplicaciones Científicas De Investigación
N-(6-methyl-2-pyridinyl)-2,3-diphenylacrylamide has been extensively studied for its potential applications in various scientific fields. One of the main areas of research has been in the field of neuroscience, where this compound has been shown to modulate the activity of certain ion channels in the brain. This compound has also been studied for its potential applications in cancer research, where it has been shown to inhibit the growth of certain cancer cells.
Propiedades
IUPAC Name |
(E)-N-(6-methylpyridin-2-yl)-2,3-diphenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O/c1-16-9-8-14-20(22-16)23-21(24)19(18-12-6-3-7-13-18)15-17-10-4-2-5-11-17/h2-15H,1H3,(H,22,23,24)/b19-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWPOURACYVDGY-XDJHFCHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)NC(=O)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diethyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5767506.png)
![N-(4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5767509.png)




![2-{[(3-chloro-4-fluorophenyl)amino]methyl}-5-methoxyphenol](/img/structure/B5767534.png)
![5-(4-bromophenyl)-1,3-dimethyl-1,7,8,10-tetrahydro-2H-pyrimido[4',5':3,4]pyrrolo[2,1-c][1,4]oxazine-2,4(3H)-dione](/img/structure/B5767547.png)


![2-nitro-1-phenoxy-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B5767569.png)

![N-cycloheptyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5767576.png)
